Pyrrolidine, 1-methyl-, 1-oxide

Description

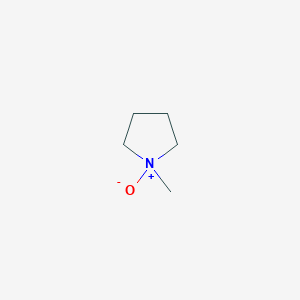

Structure

3D Structure

Properties

CAS No. |

7529-17-1 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

1-methyl-1-oxidopyrrolidin-1-ium |

InChI |

InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |

InChI Key |

YIZTVEDOQDZLOH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCCC1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine, 1 Methyl , 1 Oxide and Analogues

Direct N-Oxidation of Tertiary Amines

The most common approach for the synthesis of Pyrrolidine (B122466), 1-methyl-, 1-oxide is the direct oxidation of the nitrogen atom in N-methylpyrrolidine. This transformation can be accomplished using a variety of oxidizing agents, ranging from classic peroxyacids to more modern, catalytically activated hydrogen peroxide systems. The basicity of the amine plays a crucial role, with more basic amines generally being more susceptible to oxidation by electrophilic oxidants. nih.govacs.org

Peroxyacid-Mediated N-Oxidation (e.g., meta-Chloroperoxybenzoic Acid)

Peroxyacids are highly effective reagents for the N-oxidation of tertiary amines. nih.gov Among these, meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available oxidant that efficiently converts a broad range of tertiary amines to their corresponding N-oxides. chemicalbook.comresearchgate.net The reaction is typically performed at low temperatures in various solvents and is known for its high yields and tolerance of many functional groups. thieme-connect.de The mechanism involves the nucleophilic attack of the tertiary amine on the electrophilic oxygen of the peroxyacid. chemicalforums.com

However, the use of m-CPBA on an industrial scale can be limited by its cost and potential safety hazards. nih.gov An alternative approach involves the in-situ generation of peroxyacids from carboxylic acids and hydrogen peroxide. nih.gov

Hydrogen Peroxide and Catalyst Systems (e.g., Tungstate-Exchanged Layered Double Hydroxides)

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the only byproduct. acs.org While the uncatalyzed oxidation of tertiary amines with H₂O₂ can be slow, its efficacy is significantly enhanced by various catalysts. acs.org

One notable system employs tungstate-exchanged layered double hydroxides (LDHs) as a heterogeneous catalyst. google.comasianpubs.orggoogle.com This method allows for the N-oxidation of aliphatic tertiary amines in high yields at room temperature, often in aqueous media, aligning with the principles of green chemistry. asianpubs.orgresearchgate.net The tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst is recyclable and demonstrates high activity. asianpubs.orgresearchgate.net Other catalysts, such as calcium tungstate (B81510), have also been shown to be effective for the oxidation of amines with hydrogen peroxide, offering the advantage of being recoverable. rsc.org The oxidation of secondary amines to nitrones has been achieved using sodium tungstate as a catalyst with hydrogen peroxide. rsc.org Polyoxometalates have also been explored as catalysts for oxidations with hydrogen peroxide. huji.ac.il

Electrophilic Oxidants in N-Oxidation

A variety of other electrophilic oxidants can be used for the N-oxidation of tertiary amines. nih.gov The reactivity of the amine towards these oxidants generally correlates with its basicity. nih.gov While molecular oxygen can be used, it often requires harsh conditions such as high pressure and elevated temperatures. nih.govacs.org Therefore, reagents like hydrogen peroxide and peroxyacids are generally preferred for their milder reaction conditions. nih.govacs.org

Cyclization Approaches for Pyrrolidine N-Oxide Ring Formation

An alternative to the direct oxidation of a pre-formed pyrrolidine ring is the construction of the pyrrolidine N-oxide ring itself through cyclization reactions. These methods offer a different strategic approach to accessing these heterocyclic compounds. For instance, the synthesis of 5,5-dimethyl-1-pyrroline-N-oxide has been achieved through the coupling of 2-nitropropane (B154153) with acrylate (B77674) derivatives. researchgate.net Various strategies exist for the synthesis of the pyrrolidine ring, which can be a precursor to the N-oxide. These include intramolecular C-H amination and other cyclization cascades. nih.govnih.govrsc.orgorganic-chemistry.org For example, N-alkyne-substituted pyrrole (B145914) derivatives can undergo nucleophilic or electrophilic cyclization to form fused ring systems. beilstein-journals.org

Green Chemistry Protocols for N-Methylpyrrolidine Precursors

The synthesis of the precursor, N-methylpyrrolidine, can also be approached with green chemistry principles in mind. One such method involves the reaction of methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst at a moderate temperature of 90°C. vjs.ac.vnresearchgate.netvjs.ac.vn This process avoids the use of toxic and expensive solvents and has been shown to produce N-methylpyrrolidine in good yield. vjs.ac.vnresearchgate.net

Another green and efficient one-pot method for synthesizing N-methylpyrrolidine is from 1,4-butanediol (B3395766) and methylamine using a Cu and Ni modified ZSM-5 catalyst, achieving a high yield of over 90%. rsc.orgrsc.org This catalytic system is reusable, making it suitable for potential industrial applications. rsc.orgrsc.org Additionally, bio-based routes to N-methylpyrrolidone, a related compound, have been explored, starting from γ-aminobutyric acid (GABA), which can be derived from plant proteins. wur.nl

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methylamine | 1,4-dibromobutane | K₂CO₃ | Water | 90 | 50.3 | vjs.ac.vnresearchgate.net |

| 1,4-butanediol | Methylamine | Cu-Ni/ZSM-5 | - | 300 | >90 | rsc.orgrsc.org |

| γ-aminobutyric acid | Methanol | Ammonium bromide | - | - | >90 (selectivity) | wur.nl |

Diastereoselective Oxidation in Chiral Pyrrolidine N-Oxide Synthesis

The synthesis of chiral pyrrolidine N-oxides can be achieved through the diastereoselective oxidation of chiral pyrrolidine derivatives. This approach is crucial for the preparation of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and asymmetric catalysis. The stereochemical outcome of the oxidation can be influenced by the nature of the substituents on the pyrrolidine ring and the choice of oxidant. Research has been conducted on the diastereoselective oxidation of proline derivatives to produce homochiral N-oxides. liverpool.ac.uk The development of organocatalytic methods has led to highly diastereoselective and enantioselective syntheses of polysubstituted pyrrolidines. pkusz.edu.cn Furthermore, electrochemical methods have been explored for the diastereoselective α-alkylation of pyrrolidines. beilstein-journals.org The use of chiral auxiliaries, such as tBu-sulfinamide, has enabled the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines via Wacker-type aerobic oxidative cyclization. nih.gov

| Substrate | Oxidant/Method | Key Feature | Reference |

| Chiral Proline Derivatives | Peracid | Diastereoselective N-oxidation | liverpool.ac.uk |

| Racemic Aldehydes and Nitroalkenes | Organocatalyst | Dynamic kinetic resolution cascade | pkusz.edu.cn |

| N-protected chiral pyrrolidines | Anodic oxidation | Diastereoselective α-alkylation | beilstein-journals.org |

| γ-aminoalkenes with tBu-sulfinamide | Pd(II)-catalyzed aerobic oxidative cyclization | Stereocontrolled synthesis of cis-2,5-disubstituted pyrrolidines | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies of Structures and Energetics of Amine N-Oxides

Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of amine N-oxides. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict molecular geometries, vibrational frequencies, and electronic properties.

Computational studies on a range of amine N-oxides have been performed using various theoretical models, including B3LYP/6-31G* and M06/6-311G+(d,p), to establish a reliable basis for comparing their structures and energetics. nih.govmdpi.com For Pyrrolidine (B122466), 1-methyl-, 1-oxide, these calculations reveal a tetrahedral geometry around the nitrogen atom and provide precise predictions of bond lengths and angles. The conformation of the five-membered pyrrolidine ring, typically an envelope or twisted-chair form, is also a key output of these structural optimizations.

Table 1: Representative Calculated N-O Bond Lengths in Amine N-Oxides This table presents typical N-O bond lengths calculated using DFT methods for comparison.

| Compound | Computational Method | Calculated N-O Bond Length (Å) | Reference |

|---|---|---|---|

| Pyridine (B92270) N-oxide | B3LYP/6-31G | 1.266 | nih.gov |

| Trimethylamine N-oxide | B3LYP/6-31G | 1.391 | nih.gov |

N-O Bond Dissociation Enthalpies (BDE) and Resonance Energy Analysis

The N-O bond dissociation enthalpy (BDE) is a critical measure of the bond's strength and the molecule's stability. Accurately predicting BDEs is a challenging task where high-level computational methods, such as the composite CBS-QB3, CBS-APNO, and G4 methods, provide reliable results. nih.gov These methods are often benchmarked against more cost-effective DFT functionals like M06-2X, which has shown excellent agreement for N-O BDE calculations. nih.gov

Computational studies reveal a significant range of N-O BDEs across different amine N-oxides, spanning approximately 40 kcal/mol. nih.govmdpi.com This variation is largely dictated by the electronic nature of the substituents on the nitrogen atom. For aliphatic amine N-oxides like N-methylpyrrolidine N-oxide, the BDE is primarily governed by the inherent strength of the N-O sigma bond. In contrast, aromatic N-oxides, such as Pyridine N-oxide (PNO), exhibit substantially higher BDEs. This enhancement is attributed to what is termed "extra resonance energy." mdpi.com The delocalization of the oxygen's lone pairs into the aromatic system provides additional stabilization to the N-oxide, making the N-O bond stronger and harder to break. This resonance stabilization in PNO is calculated to contribute an additional 10–14 kcal/mol to the BDE compared to non-aromatic analogues like Trimethylamine N-oxide (TMAO). mdpi.com

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Model Amine N-Oxides This interactive table compares BDE values obtained from various high-level computational methods.

| Compound | Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|

| Pyridine N-oxide | Experimental | 63.3 ± 0.5 | nih.gov |

| Pyridine N-oxide | G4 | 63.6 | wayne.edu |

| Pyridine N-oxide | CBS-APNO | 64.1 | wayne.edu |

| Trimethylamine N-oxide | M06-2X/6-311+G(3df,2p) | 56.3 | nih.gov |

| Trimethylamine N-oxide | Best Estimate (from study) | 56.7 ± 0.9 | nih.gov |

| Triethylamine N-oxide | Best Estimate (from study) | 59.0 ± 0.8 | wayne.edu |

Mechanistic Elucidation via Computational Modeling (e.g., Cycloadditions, CO2 Capture)

Computational modeling is indispensable for elucidating complex reaction mechanisms, mapping transition states, and calculating energy barriers, thereby providing a dynamic picture of chemical reactivity.

One area of significant interest is the mechanism of carbon dioxide (CO2) capture by amine-based compounds. For amine N-oxides, the proposed mechanism involves the nucleophilic attack of the oxygen atom on the electrophilic carbon of CO2. nih.gov Advanced computational techniques, such as ab initio molecular dynamics combined with metadynamics, are used to simulate this process in the condensed phase. nih.gov These simulations can trace the entire reaction pathway, from the initial formation of a zwitterionic intermediate to subsequent proton transfer steps that lead to the final stable carbamate (B1207046) product. nih.gov By calculating the free-energy barriers for each step, researchers can identify the rate-determining step and understand how the solvent and other molecules facilitate the reaction. nih.gov While specific studies on Pyrrolidine, 1-methyl-, 1-oxide for this purpose are not widespread, the general mechanisms elucidated for other amino compounds are considered highly relevant.

Computational methods are also applied to understand other reactions of amine N-oxides, such as mdpi.commdpi.com-sigmatropic rearrangements (e.g., Meisenheimer rearrangement), which are a type of cycloaddition. tandfonline.com These models can predict the stereochemical outcomes and explore the potential energy surfaces of such concerted reactions.

Comparative Computational Studies of Amine N-Oxides

Comparative computational studies are crucial for understanding structure-property relationships within the broader class of amine N-oxides. By systematically comparing aliphatic N-oxides (e.g., Trimethylamine N-oxide, a model for N-methylpyrrolidine N-oxide) with aromatic N-oxides (e.g., Pyridine N-oxide), clear trends emerge.

Bond Strength and Length: A consistent finding is that the N-O bond in aromatic N-oxides is shorter and stronger than in their aliphatic counterparts. nih.gov For instance, the calculated N-O BDE for Pyridine N-oxide is significantly higher (by 10-14 kcal/mol) than that of Trimethylamine N-oxide. nih.govmdpi.com This is a direct consequence of resonance stabilization in the aromatic ring, an effect absent in saturated systems.

Reactivity: The enhanced stability of the N-O bond in aromatic N-oxides influences their reactivity. For example, they are less prone to deoxygenation compared to aliphatic N-oxides under similar conditions. Computational studies help quantify these differences by calculating the energy barriers for various reactions, confirming the trends observed experimentally.

These comparative analyses, grounded in robust computational methods, provide a predictive framework for estimating the properties and reactivity of other amine N-oxides, including this compound, based on their structural class.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of the respective nuclei within "Pyrrolidine, 1-methyl-, 1-oxide".

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" displays characteristic signals corresponding to the different sets of protons in the molecule. The protons on the pyrrolidine (B122466) ring and the methyl group attached to the nitrogen atom resonate at distinct chemical shifts, and the integration of these signals confirms the number of protons in each environment. smu.ca The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, provide information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In D₂O, the carbon atoms of "this compound" exhibit distinct chemical shifts. The carbons of the pyrrolidine ring adjacent to the N-oxide group appear around δ 67.2 ppm, while the methyl carbon is observed at approximately δ 54.1 ppm. The other two carbons of the pyrrolidine ring show signals in the range of δ 22.1–28.4 ppm. vulcanchem.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Varies | Multiplet | Ring CH₂ |

| ¹H | Varies | Singlet | N-CH₃ |

| ¹³C | ~67.2 | - | C-N-O |

| ¹³C | ~54.1 | - | N-CH₃ |

| ¹³C | ~22.1-28.4 | - | Ring CH₂ |

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. researchgate.net In the IR spectrum of "this compound", a prominent and characteristic absorption band is observed for the N-O stretching vibration. This strong band typically appears around 1250 cm⁻¹. vulcanchem.com Other absorptions corresponding to C-H stretching and bending vibrations of the pyrrolidine ring and the methyl group are also present. researchgate.netvjs.ac.vn

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. clockss.org Electrospray ionization (ESI-MS) is a soft ionization technique often used for polar molecules like "this compound", allowing for the detection of the protonated molecule [M+H]⁺ or other adducts. smu.carsc.org The mass spectrum of the parent compound, 1-methylpyrrolidine (B122478), shows a molecular ion peak corresponding to its molecular weight. nist.govchemicalbook.com For "this compound", the molecular weight is 101.15 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information.

X-ray Crystallography for Structural Elucidation

Electron Paramagnetic Resonance (EPR) for Spin Trapping Adducts

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. While "this compound" itself is not a radical, related pyrroline (B1223166) N-oxide derivatives, such as DMPO (5,5-dimethyl-1-pyrroline N-oxide) and DEPMPO (5-(diethoxy-phosphoryl)-5-methyl-pyrrolidine-N-oxide), are widely used as spin traps. nih.govnih.gov These molecules react with short-lived free radicals to form more stable radical adducts that can be detected and characterized by EPR. nih.govnih.govresearchgate.net This application is crucial in studies of oxidative stress and radical-mediated chemical and biological processes. The detection of certain radical adducts, however, may sometimes arise from non-radical nucleophilic reactions, necessitating careful experimental design and interpretation. nih.govnih.gov

Biological Interaction Mechanisms and Methodological Applications in Vitro

Enzymatic Bioreduction of N-Oxides under Hypoxic Conditions

The enzymatic reduction of the N-oxide moiety is a critical process, especially in environments with low oxygen levels, known as hypoxia. This condition is a hallmark of various pathologies, including solid tumors. nih.govacs.org Under hypoxia, certain enzymes, particularly heme proteins like cytochrome P450 (CYP) enzymes and their reductase partners, are capable of reducing N-oxides. nih.govillinois.edunih.gov

This bioreduction is a selective process. In normal oxygen conditions (normoxia), molecular oxygen competes effectively for the electrons from these enzymes, preventing the N-oxide reduction. However, under hypoxic conditions, the lack of oxygen allows the N-oxide to act as an electron acceptor, leading to its reduction to the corresponding tertiary amine. rsc.orgresearchgate.net This oxygen-dependent reactivity forms the basis for designing hypoxia-activated prodrugs and diagnostic probes. acs.org For instance, the reduction of the benzotriazine di-N-oxide SR 4233 is catalyzed by cytochrome P450 and cytochrome P450 reductase, a process that is dependent on NADPH and inhibited by oxygen and specific P450 inhibitors like carbon monoxide. nih.gov Studies with various N-oxide compounds, such as enamine N-oxides, have demonstrated a significantly higher rate of reduction by human liver microsomes under anaerobic conditions compared to aerobic conditions, highlighting the hypoxia-selective nature of this enzymatic process. acs.org

The mechanism often involves a two-electron reduction, converting the N-oxide directly to the amine. rsc.org This process has been exploited in the design of probes where the reduction event triggers a significant change in the molecule's properties, such as fluorescence or photoacoustic signal, enabling the detection of hypoxic tissues. nih.govacs.org

Role of N-Oxide Moiety in Intramolecular Charge Transfer (ICT) for Sensing Mechanisms

The N-oxide group plays a crucial role in the design of "turn-on" fluorescent sensors through a mechanism known as intramolecular charge transfer (ICT). rsc.org In a typical ICT-based probe, a fluorophore is linked to a recognition group, forming a donor-π-acceptor system. semanticscholar.org The N-oxide functionality can be incorporated into this system, often as part of a group that quenches the fluorescence of the molecule in its native state. rsc.org

The fundamental principle involves the N-oxide group, often part of an electron-withdrawing moiety, which prevents or disrupts the ICT process necessary for fluorescence emission. rsc.orgsemanticscholar.org The sensing event is triggered by the cleavage of the N-O bond, typically through enzymatic reduction under hypoxia or chemical reduction by species like Fe(II). rsc.org This reduction converts the N-oxide to a strongly electron-donating amine group. rsc.org The formation of the amine initiates a robust ICT process within the molecule, leading to a dramatic increase in fluorescence intensity—a "turn-on" signal. rsc.orgnih.gov

This strategy allows for the design of highly sensitive probes because the signal is generated against a low-fluorescence background. semanticscholar.org The change in the electronic properties of the molecule upon N-O bond cleavage results in a significant shift in the emission spectrum, which can be used for ratiometric sensing, providing a more reliable and quantitative measurement. nih.gov

N-Oxide Functionality in Bioimaging and Sensing Methodologies (e.g., Hypoxia, Fe(II) Detection)

The specific and triggerable bioreduction of N-oxides makes them highly valuable for developing advanced bioimaging and sensing tools, particularly for detecting tumor hypoxia and ferrous iron (Fe(II)). rsc.org

Hypoxia Detection: Researchers have developed numerous fluorescent and photoacoustic probes that leverage the hypoxia-selective reduction of an N-oxide trigger. illinois.edu For instance, a probe named Hypoxia Probe 1 (HyP-1) was designed for photoacoustic imaging. nih.govacs.org Under hypoxic conditions, HyP-1 is reduced by enzymes like CYP450, causing a significant shift in its absorbance spectrum. nih.gov This change allows for the specific detection of the reduced product by photoacoustic imaging, providing high-resolution, three-dimensional images of hypoxic regions in deep tissue. nih.govacs.org Other designs incorporate the N-oxide into fluorophores like BODIPY or triphenylamine (B166846) derivatives. rsc.org The reduction of the N-oxide in a low-oxygen environment "turns on" fluorescence or a photoacoustic signal, enabling multimodal imaging of hypoxic tumors. illinois.edursc.org

Fe(II) Detection: The N-oxide moiety can also be selectively reduced by Fe(II) ions. This reactivity has been harnessed to create fluorescent probes for detecting labile Fe(II) in biological systems. rsc.org In these sensors, the N-oxide group often quenches the fluorescence of a nearby fluorophore. The presence of Fe(II) leads to the reduction of the N-oxide to its corresponding amine. This transformation activates an intramolecular charge transfer (ICT) process, resulting in a "turn-on" fluorescent signal. rsc.org Probes have been developed with high selectivity and sensitivity, capable of detecting Fe(II) at nanomolar concentrations both in vitro and within living cells. rsc.org For example, a DCM derivative probe demonstrated a detection limit of 4.5 μM for real-time monitoring of Fe(II) in cells. rsc.org

Spin Trapping of Reactive Oxygen Species (ROS) by Pyrroline (B1223166) N-Oxide Derivatives (in vitro/in vivo methodological tool)

Pyrroline N-oxide derivatives, which are cyclic nitrones, are indispensable tools for the detection and identification of short-lived reactive oxygen species (ROS) using a technique called electron paramagnetic resonance (EPR) spin trapping. mdpi.comnih.gov ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) radical anion (O₂•⁻), have extremely short half-lives, making their direct detection impossible. researchgate.net Spin trapping overcomes this by using a "spin trap" molecule to react with the transient radical, forming a much more stable radical adduct that can be detected by EPR. nih.govplos.org

Commonly used pyrroline N-oxide spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and its derivatives like 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) and 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO). nih.govresearchgate.net The choice of spin trap is crucial, as they differ in their efficiency and the stability of the resulting spin adducts. researchgate.net For example, DEPMPO and BMPO often form more persistent superoxide adducts compared to DMPO, which is an advantage in cellular systems. researchgate.net

The EPR spectrum of the resulting spin adduct is characteristic of the trapped radical, with a unique hyperfine coupling constant that allows for the identification of the original ROS. plos.org This methodology has been widely applied in vitro to study ROS generation in various chemical and biological systems, such as those induced by photosensitizers, enzymes, or cold atmospheric plasma. mdpi.complos.org

In Vitro Metabolic Studies of Pyrrolizidine Alkaloid N-Oxides

Pyrrolizidine alkaloids (PAs) are naturally occurring toxins found in many plants. Their N-oxides (PA N-oxides) are often considered detoxification products. researchgate.net However, in vitro studies using liver microsomes from rats and humans have shown that these N-oxides can be metabolically reduced back to their parent PAs, which are known carcinogens. researchgate.netnih.gov This reductive metabolism is a crucial step in the potential toxicity of PA N-oxides.

In vitro metabolism studies, typically using rat or human liver microsomes, investigate the biotransformation of PA N-oxides. nih.govjfda-online.com These studies have demonstrated that under hypoxic conditions, the reduction of the N-oxide to the parent PA is the predominant pathway. researchgate.netnih.gov Conversely, under normal oxygen (oxidative) conditions, the formation of the parent PA is inhibited, while the formation of other metabolites, such as the genotoxic 6,7-dihydro-7-hydroxy-1-(hydroxymethyl)-5H-pyrrolizine (DHP), can occur. researchgate.netnih.gov

For example, the metabolism of riddelliine N-oxide by male rat liver microsomes was found to produce four metabolites: the parent riddelliine, DHP, and its glutathione (B108866) and cysteine conjugates. jfda-online.com The rate of metabolism varies depending on the specific PA N-oxide. Studies comparing riddelliine, retrorsine (B1680556), and monocrotaline (B1676716) N-oxides found that the metabolic rate in both human and rat liver microsomes followed the order of riddelliine ≥ retrorsine > monocrotaline. nih.gov These in vitro findings are critical for understanding the potential genotoxicity and carcinogenicity of PA N-oxides, as they demonstrate the formation of the same reactive metabolites and DNA adducts produced by the parent PAs. jfda-online.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing pyrrolidine derivatives like 1-methylpyrrolidine-1-oxide, and how can reaction conditions be optimized?

- Answer : Catalytic dehydrogenative oxidation of pyrrolidine derivatives using transition-metal catalysts (e.g., Cp*-ligated complexes) under hydrogen atmospheres enables efficient synthesis. For example, heating pyrrolidine with a catalyst at 180°C for 72 hours in the presence of water yields 2-pyrrolidinone derivatives . Reaction optimization can employ Design of Experiments (DoE) frameworks, such as Central Composite Face (CCF) designs in MODDE software, to model interactions between factors like residence time, temperature, and reagent equivalents .

Q. How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in pyrrolidine derivatives?

- Answer : SHELX programs (e.g., SHELXL for refinement) are critical for determining unit cell parameters and resolving conformational details. For instance, iterative refinement of 1-tosyl-2-ethyl pyrrolidine using SHELXPRO revealed precise bond angles and torsional strain in the pyrrolidine ring . High-resolution data (≤1.0 Å) is recommended to minimize residual electron density errors .

Q. What analytical techniques are suitable for identifying pyrrolidine alkaloids in complex matrices?

- Answer : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF MS) enables targeted isolation. Characteristic fragmentation patterns (e.g., pyrrolidine ring-specific cleavages) and mass spectral networking assist in distinguishing isomers lacking reference standards .

Advanced Research Questions

Q. How do computational methods like CoMFA and HQSAR guide the design of pyrrolidine-based DPP-4 inhibitors with enhanced activity?

- Answer : 3D-QSAR models (CoMFA/CoMSIA) identify electrostatic and steric fields critical for inhibitory activity. For example, electron-donating groups at the 3rd position and electron-withdrawing groups at the 4th/5th positions of the pyrrolidine ring improve DPP-4 binding affinity. Molecular docking (e.g., with 2G5P receptor) validates hydrogen-bond interactions with residues like Glu205 and Tyr547 .

Q. What factors influence the conformational dynamics of the pyrrolidine ring, and how can these be quantified experimentally?

- Answer : Protonation state and solvent pH alter ring puckering via pseudo-rotation parameters (phase angle P and puckering amplitude ϕmax). NMR-based analysis of (H,H) couplings in derivatives like cis-adenine analogs reveals conformational shifts (e.g., ϕmax = 35–45°) at low vs. high pD. Matlab-based pseudorotation GUI programs quantify these changes .

Q. How do reaction kinetics and solvent effects modulate pyrrolidine reactivity in annulation or hetero-Diels–Alder reactions?

- Answer : In DMSO, secondary amines (e.g., pyrrolidine) exhibit base-catalyzed kinetics with linear increases in rate constants () at higher concentrations. Contrastingly, primary amines (e.g., n-butylamine) show minimal catalysis. Kinetic studies using fluorobenzene derivatives reveal solvent polarity’s role in stabilizing transition states .

Q. What strategies address data contradictions in structure-activity relationships (SAR) of pyrrolidine derivatives?

- Answer : Multi-modal validation (e.g., combining MS/MS fragmentation, X-ray data, and computational models) resolves isomer ambiguities. For instance, ETD-CID hybrid mass spectrometry differentiates proline-containing fragments via complementary cleavage patterns . Discrepancies in SAR are further mitigated by free-energy perturbation (FEP) simulations to predict binding affinity outliers .

Methodological Considerations

Q. What frameworks ensure rigor in formulating research questions for pyrrolidine-based studies?

- Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) to define scope. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.